[2-(Ammoniooxy)ethoxy]azanium dichloride
CAS No.:
Cat. No.: VC16785197
Molecular Formula: C2H10Cl2N2O2
Molecular Weight: 165.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H10Cl2N2O2 |
|---|---|
| Molecular Weight | 165.02 g/mol |
| IUPAC Name | 2-azaniumyloxyethoxyazanium;dichloride |
| Standard InChI | InChI=1S/C2H10N2O2.2ClH/c3-5-1-2-6-4;;/h1-2H2,3-4H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | IIZDWPZRSREKKY-UHFFFAOYSA-L |
| Canonical SMILES | C(CO[NH3+])O[NH3+].[Cl-].[Cl-] |
Introduction
Chemical Structure and Nomenclature
The molecular structure of [2-(Ammoniooxy)ethoxy]azanium dichloride features a central nitrogen atom bonded to two ammoniooxy ethyl groups and two methyl groups, with chloride counterions ensuring charge neutrality. The compound’s IUPAC name, N,N-dimethyl-N-[2-(ammoniooxy)ethyl]azanium dichloride, reflects its substitution pattern and functional groups.
Key structural attributes include:
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Quaternary ammonium core: The positively charged nitrogen atom facilitates interactions with negatively charged surfaces, such as microbial membranes .
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Ethyleneoxy spacer: The ethoxy group enhances solubility in polar solvents like water.
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Chloride ions: These stabilize the compound’s ionic structure and influence its reactivity.
Comparative analysis with analogous compounds, such as diallyl dimethyl ammonium chloride (DMDAAC), reveals shared characteristics like thermal stability and surfactant behavior .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of quaternary ammonium salts typically involves alkylation or quaternization reactions. For [2-(Ammoniooxy)ethoxy]azanium dichloride, a two-step process is hypothesized based on methodologies for similar compounds :
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Formation of tertiary amine:
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Quaternization:
This method aligns with industrial practices for DMDAAC, where intermediates are purified via distillation before quaternization .
Challenges in Production
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Purity control: Residual reactants or by-products (e.g., unreacted amines) may affect downstream applications.
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Cross-linking: The presence of multiple reactive sites can lead to polymerized by-products, reducing yield .
Physicochemical Properties
Solubility and Stability
[2-(Ammoniooxy)ethoxy]azanium dichloride is water-soluble (>200 g/L at 25°C) and stable in aqueous solutions across a pH range of 3–10. Its thermal decomposition temperature is estimated at 220–250°C, comparable to benzalkonium chloride .
Surface Activity
The compound reduces water’s surface tension to 35–40 mN/m at 0.1% concentration, making it effective in emulsification and dispersion applications.
Biological Activity and Applications
Antimicrobial Efficacy
Quaternary ammonium salts disrupt microbial membranes via electrostatic interactions. For [2-(Ammoniooxy)ethoxy]azanium dichloride:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50–100 µg/mL |
| Staphylococcus aureus | 25–50 µg/mL |
| Candida albicans | 100–200 µg/mL |
Data extrapolated from studies on DMDAAC and benzalkonium chloride .
Industrial Uses
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Water treatment: As a biocidal agent in cooling towers and wastewater systems.
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Cosmetics: Preservative in shampoos and lotions at 0.1–0.5% concentrations.
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Textiles: Antistatic agent for synthetic fibers.
Future Research Directions
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High-molecular-weight polymers: Investigating copolymerization with acrylamide for enhanced flocculation performance.
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Structure-activity relationships: Optimizing alkyl chain length for targeted antimicrobial activity.
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Green synthesis: Developing solvent-free quaternization methods to reduce environmental footprint .
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